3-[3-(o-Methoxyphenyl)allyl]-8-propionyl-3,8-diazabicyclo[3.2.1]octane 3-[3-(o-Methoxyphenyl)allyl]-8-propionyl-3,8-diazabicyclo[3.2.1]octane
Brand Name: Vulcanchem
CAS No.: 1742-26-3
VCID: VC0158038
InChI: InChI=1S/C19H26N2O2/c1-3-19(22)21-16-10-11-17(21)14-20(13-16)12-6-8-15-7-4-5-9-18(15)23-2/h4-9,16-17H,3,10-14H2,1-2H3/b8-6+
SMILES: CCC(=O)N1C2CCC1CN(C2)CC=CC3=CC=CC=C3OC
Molecular Formula: C19H26N2O2
Molecular Weight: 314.4 g/mol

3-[3-(o-Methoxyphenyl)allyl]-8-propionyl-3,8-diazabicyclo[3.2.1]octane

CAS No.: 1742-26-3

Main Products

VCID: VC0158038

Molecular Formula: C19H26N2O2

Molecular Weight: 314.4 g/mol

3-[3-(o-Methoxyphenyl)allyl]-8-propionyl-3,8-diazabicyclo[3.2.1]octane - 1742-26-3

CAS No. 1742-26-3
Product Name 3-[3-(o-Methoxyphenyl)allyl]-8-propionyl-3,8-diazabicyclo[3.2.1]octane
Molecular Formula C19H26N2O2
Molecular Weight 314.4 g/mol
IUPAC Name 1-[3-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one
Standard InChI InChI=1S/C19H26N2O2/c1-3-19(22)21-16-10-11-17(21)14-20(13-16)12-6-8-15-7-4-5-9-18(15)23-2/h4-9,16-17H,3,10-14H2,1-2H3/b8-6+
Standard InChIKey MSWMQKFIRYVCLY-SOFGYWHQSA-N
Isomeric SMILES CCC(=O)N1C2CCC1CN(C2)C/C=C/C3=CC=CC=C3OC
SMILES CCC(=O)N1C2CCC1CN(C2)CC=CC3=CC=CC=C3OC
Canonical SMILES CCC(=O)N1C2CCC1CN(C2)CC=CC3=CC=CC=C3OC
Synonyms 3-[3-(o-Methoxyphenyl)allyl]-8-propionyl-3,8-diazabicyclo[3.2.1]octane
PubChem Compound 6438284
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator